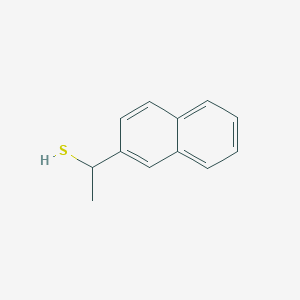

1-Naphthalen-2-yl-ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Naphthalen-2-yl-ethanethiol” is a chemical compound with the CAS Number: 100519-58-2 . It has a molecular weight of 188.29 . The IUPAC name for this compound is 1-(2-naphthyl)ethanethiol .

Synthesis Analysis

The synthesis of compounds similar to “1-Naphthalen-2-yl-ethanethiol” has been reported in the literature. For instance, the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one is reported . The structure of the title compound is confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .

Molecular Structure Analysis

The molecular structure of “1-Naphthalen-2-yl-ethanethiol” has been analyzed using various methods. The InChI Code for this compound is 1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 . The InChI key is YTAMZLMXADCCGQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Naphthalen-2-yl-ethanethiol” include a melting point of 37-38 degrees Celsius .

Aplicaciones Científicas De Investigación

Fluorescence Enhancement in Nanoclusters

A key application of 1-Naphthalen-2-yl-ethanethiol is found in the synthesis of Au25 nanoclusters, where it serves as a protective ligand. These nanoclusters exhibit enhanced fluorescence, presenting two luminescence bands with a significantly higher quantum yield compared to clusters protected by 2-phenylethanethiolate. The study suggests that the surface ligands, including 1-Naphthalen-2-yl-ethanethiol, play a crucial role in the origin of fluorescence, highlighting its potential in developing highly efficient fluorescent materials for various applications, including imaging and sensing (Wang et al., 2014).

Photochemical Reactions

Another application is observed in the photo-Claisen-type rearrangement of aryl naphthylmethyl ether. Utilizing 1-Naphthalen-2-yl-ethanethiol in a microreactor/flow system enhances the efficiency and selectivity of the photochemical reaction. This process demonstrates the compound's role in facilitating controlled photochemical reactions, which is valuable in the synthesis of complex organic compounds with improved yields and selectivity (Maeda et al., 2012).

Biocatalytic Asymmetric Synthesis

The compound also finds application in the biocatalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. A study using Lactobacillus curvatus as a biocatalyst for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to 2-bromo-1-(naphthalen-2-yl)ethanol illustrates its potential in the enantioselective synthesis of pharmaceutically relevant compounds. This approach underscores the compound's importance in green chemistry, providing an environmentally friendly and efficient method for producing enantiomerically pure substances (Taşdemir et al., 2020).

Anticonvulsant Activity Evaluation

Further research into naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives has unveiled potential anticonvulsant agents. The study showcases the synthesis and pharmacological evaluation of these compounds, highlighting the versatility of 1-Naphthalen-2-yl-ethanethiol derivatives in the development of new therapeutic agents. Notably, some synthesized compounds exhibit significant delays in the onset of convulsions and prolongation of survival time, comparing favorably with phenobarbital, a standard anticonvulsant medication (Ghareb et al., 2017).

Propiedades

IUPAC Name |

1-naphthalen-2-ylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAMZLMXADCCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-2-yl-ethanethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)

![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B2638728.png)

![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)